AdipoRon

概要

説明

AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 and adiponectin receptor 2. It was discovered by Japanese researchers in 2013 through the screening of a compound library. This compound activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways, which ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models .

準備方法

合成経路と反応条件: AdipoRonは、複数段階の化学プロセスによって合成されます。重要なステップには、コア構造の形成と、アディポネクチン受容体に対するその活性と選択性を高めるための官能基修飾が含まれます。合成経路には通常、以下が含まれます。

- ベンゾイルフェノキシ中間体の形成。

- ピペリジン誘導体とのカップリング。

- 目的の化合物を得るための最終アシル化。

工業生産方法: this compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

- 高純度試薬の使用。

- 温度、圧力、溶媒の選択などの反応条件の最適化。

- 再結晶化やクロマトグラフィーなどの精製技術の実施により、高収率と高純度を確保します。

化学反応の分析

反応の種類: AdipoRonは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、this compound上の官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、さまざまな官能基を導入して、その選択性と効力を高めることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬は、制御された条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾されたthis compoundの誘導体であり、それらの生物学的活性をさらに研究することができます。

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: アディポネクチン受容体シグナル伝達経路を研究するためのツールとして使用されます。

生物学: グルコースレベルと脂肪酸の分解の調節における役割について調査されています。

医学: 肥満、糖尿病、心血管疾患、および非アルコール性脂肪肝疾患の治療のための潜在的な治療薬

産業: 代謝性疾患を標的とする新薬開発におけるその可能性について調査されています。

科学的研究の応用

Metabolic Disorders

Mechanism of Action:

AdipoRon enhances insulin sensitivity and modulates lipid metabolism through the activation of AMP-activated protein kinase (AMPK) pathways. It has been shown to improve glucose tolerance and reduce lipotoxicity in various animal models.

Case Studies:

- In diabetic mice, this compound administration improved insulin sensitivity and prolonged lifespan by enhancing fatty acid combustion and reducing oxidative stress in skeletal muscle and liver tissues .

- A study demonstrated that short-term administration of this compound increased circulating fibroblast growth factor 21 levels, which contributed to improved metabolic profiles in high-fat diet-fed mice .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Body Weight Gain (%) | 0 | 6.9 | <0.05 |

| Glucose Tolerance (mmol/L) | 15 | 10 | <0.01 |

| Circulating FGF21 (pg/ml) | 1599 | 1823 | <0.05 |

Sarcopenia Prevention

Research Findings:

this compound has shown promise in combating sarcopenia, a condition characterized by the loss of muscle mass and function due to aging. In a study involving aged mice, chronic treatment with this compound resulted in significant improvements in muscle strength and endurance, linked to enhanced mitochondrial activity and fiber type remodeling .

Mechanisms:

The beneficial effects were attributed to the activation of AMPK and peroxisome proliferator-activated receptor gamma coactivator one alpha (PGC-1α), which are crucial for mitochondrial biogenesis and muscle metabolism .

Table 2: Impact of this compound on Muscle Function

| Measurement | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Time on Rotarod (seconds) | 30 | 45 | <0.08 |

| Maximal Force Generation (N) | 5 | 8 | <0.01 |

Cancer Therapeutics

This compound has been investigated for its potential role in cancer treatment, particularly in pancreatic cancer. Research indicates that it can suppress tumor growth without severe adverse effects.

Key Findings:

- In vitro studies demonstrated that this compound reduced the growth of MIAPaCa-2 pancreatic cancer cells by inducing apoptosis through AMPK signaling pathways .

- It was noted that while this compound enhanced glycolysis in cancer cells, it did not induce significant lipolysis, suggesting a unique metabolic modulation that could be leveraged for therapeutic purposes .

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | Tumor Growth Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| MIAPaCa-2 | 40 | 25 |

| Panc1 | 35 | 20 |

作用機序

AdipoRonは、アディポネクチン受容体1とアディポネクチン受容体2に結合することにより、その効果を発揮します。この結合はAMPKとPPARαシグナル伝達経路を活性化し、以下につながります。

- 脂肪酸酸化の増加。

- グルコース取り込みの強化。

- インスリン感受性の改善。

- 炎症と酸化ストレスの軽減 .

類似の化合物:

アディポネクチン: アディポネクチン受容体に対する天然リガンド。

チアゾリジンジオン: PPARγも活性化しますが、受容体選択性が異なる薬物クラス。

メトホルミン: アディポネクチン受容体に直接結合しませんが、AMPKを活性化する抗糖尿病薬。

This compoundのユニークさ: this compoundは、アディポネクチン受容体1とアディポネクチン受容体2の両方を選択的に活性化できるという点でユニークであり、他の化合物と比較して副作用が少なく、代謝性疾患の治療のための有望な候補となっています .

類似化合物との比較

Adiponectin: The natural ligand for adiponectin receptors.

Thiazolidinediones: A class of drugs that also activate PPARγ, but with different receptor selectivity.

Metformin: An antidiabetic drug that activates AMPK but does not directly bind to adiponectin receptors.

Uniqueness of AdipoRon: this compound is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2, making it a promising candidate for treating metabolic disorders with fewer side effects compared to other compounds .

生物活性

AdipoRon is a synthetic small molecule that mimics the effects of adiponectin, a hormone known for its role in metabolic regulation and energy homeostasis. This compound primarily acts as an agonist for the adiponectin receptors AdipoR1 and AdipoR2, leading to various biological activities that have been extensively studied across different models. This article summarizes the biological activity of this compound, focusing on its effects on metabolism, muscle function, cancer cell proliferation, and bone health.

This compound activates the AMPK (AMP-activated protein kinase) pathway, which is crucial for cellular energy homeostasis. By stimulating AMPK, this compound enhances mitochondrial function and promotes fatty acid oxidation. It also influences the expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a key regulator of mitochondrial biogenesis and oxidative metabolism .

Effects on Muscle Function

Recent studies have demonstrated that this compound improves skeletal muscle function, particularly in aged mice. Key findings include:

- Increased Mitochondrial Activity : this compound treatment led to enhanced mitochondrial membrane potential and increased ATP production in cultured cells. This suggests a potential protective role against sarcopenia (age-related muscle loss) by improving mitochondrial function .

- Fiber Type Changes : In the gastrocnemius muscle, this compound increased PGC-1α levels but did not significantly alter overall fiber type distribution. However, it did enhance the expression of specific myosin isoforms associated with oxidative metabolism .

Table 1: Effects of this compound on Muscle Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| PGC-1α Levels | Baseline | Increased |

| ATP Production | Baseline | Increased |

| Myosin Isoform Expression | No Change | Increased Type I & IIx |

| Fiber Type Distribution | Unchanged | Unchanged |

Metabolic Effects

This compound has shown promise in ameliorating insulin resistance and inflammation, conditions often associated with metabolic disorders such as type 2 diabetes. In animal studies:

- Insulin Sensitivity : this compound improved insulin sensitivity and reduced glucose intolerance by activating AMPK and PPAR pathways .

- Glycolysis Upregulation : In pancreatic cancer cell lines, this compound treatment resulted in increased glycolytic activity as a compensatory mechanism for impaired mitochondrial respiration .

Anticancer Properties

This compound exhibits antiproliferative effects on various cancer cell lines:

- Pancreatic Cancer : Studies show that this compound can suppress cell proliferation by inhibiting the STAT3 signaling pathway and activating AMPK pathways. This dual action leads to reduced tumor growth in preclinical models .

- Osteosarcoma : It has been reported to promote apoptosis while inhibiting cell cycle progression in osteosarcoma cells, indicating its potential as an anticancer therapeutic agent .

Bone Health

This compound may enhance osseointegration of dental implants and promote osteogenesis while inhibiting bone resorption in diabetic models:

- Bone Metabolism : The compound has been linked to improved bone mineral density and overall bone health by acting as an adiponectin receptor agonist, thus mimicking adiponectin’s beneficial effects on bone metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Aged Mice Model : A study demonstrated that six weeks of this compound treatment significantly improved muscle functional measures without altering energy expenditure metrics, suggesting targeted benefits on muscle health without systemic metabolic disturbance .

- Pancreatic Cancer Cell Lines : In vitro studies showed that treatment with this compound led to decreased mitochondrial respiration rates and enhanced glycolysis in multiple pancreatic cancer cell lines, indicating a shift in metabolic pathways favoring survival under stress conditions .

特性

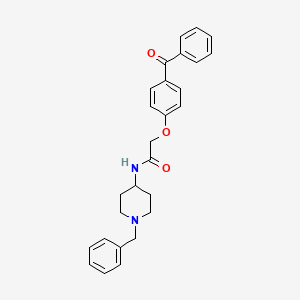

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUPGSHGSNPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924416-43-3 | |

| Record name | Adiporon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。